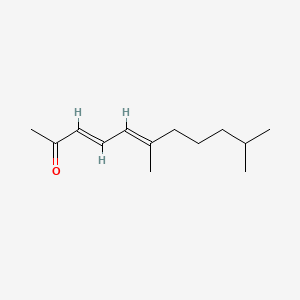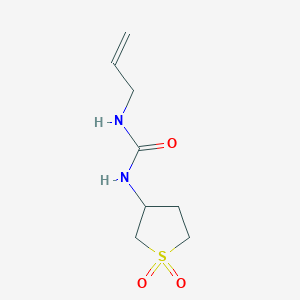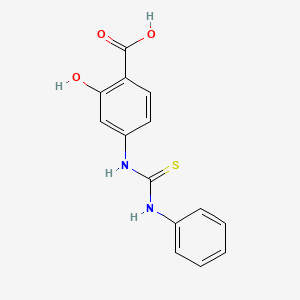![molecular formula C18H19NO2S2 B12121785 (5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121785.png)
(5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-ciclopentil-5-[4-(prop-2-en-1-iloxi)bencilideno]-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico sintético que pertenece a la familia de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo ciclopentil y una porción bencilideno con un sustituyente prop-2-en-1-iloxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-3-ciclopentil-5-[4-(prop-2-en-1-iloxi)bencilideno]-2-tioxo-1,3-tiazolidin-4-ona típicamente implica la condensación de materiales de partida apropiados bajo condiciones controladas. Una ruta sintética común implica la reacción de 4-(prop-2-en-1-iloxi)benzaldehído con ciclohexanona y tiosemicarbazida en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente como etanol o metanol, lo que lleva a la formación del derivado de tiazolidinona deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, teniendo en cuenta la rentabilidad y el impacto ambiental. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían utilizarse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-3-ciclopentil-5-[4-(prop-2-en-1-iloxi)bencilideno]-2-tioxo-1,3-tiazolidin-4-ona puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: La porción bencilideno permite reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Agentes halogenantes como la N-bromosuccinimida (NBS) para la sustitución electrófila; nucleófilos como las aminas para la sustitución nucleófila.
Principales productos formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de derivados de tiazolidinona con grupos funcionales reducidos.
Sustitución: Formación de derivados de tiazolidinona sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se estudia su potencial efecto terapéutico, incluyendo actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-ciclopentil-5-[4-(prop-2-en-1-iloxi)bencilideno]-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, evitando así la unión del sustrato y la catálisis posterior .
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-5-[4-(prop-2-en-1-iloxi)bencilideno]-2-sulfanil-1,3-tiazol-4(5H)-ona
- (5Z)-5-[3-etoxi-4-(prop-2-en-1-iloxi)bencilideno]-1-(3-metil-1H-pirazol-5-il)-2-tioxo-1,3-tiazolidin-4-ona
Unicidad
(5Z)-3-ciclopentil-5-[4-(prop-2-en-1-iloxi)bencilideno]-2-tioxo-1,3-tiazolidin-4-ona es único debido a sus características estructurales específicas, como el grupo ciclopentil y el sustituyente prop-2-en-1-iloxi. Estas características pueden conferir propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H19NO2S2 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
(5Z)-3-cyclopentyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO2S2/c1-2-11-21-15-9-7-13(8-10-15)12-16-17(20)19(18(22)23-16)14-5-3-4-6-14/h2,7-10,12,14H,1,3-6,11H2/b16-12- |
Clave InChI |
PMILFUIDVJKKGO-VBKFSLOCSA-N |
SMILES isomérico |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3 |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121723.png)
![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)


![[(E)-4-methylpentan-2-ylideneamino]thiourea](/img/structure/B12121728.png)
![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)

![[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)
![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)
